3-Methyl-6-(1-methyl-1H-pyrazol-4-YL)-N~4~-[3-(3-methyl-1H-pyrazol-1-YL)propyl]isoxazolo[5,4-B]pyridine-4-carboxamide
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Overview
Description
3-Methyl-6-(1-methyl-1H-pyrazol-4-YL)-N~4~-[3-(3-methyl-1H-pyrazol-1-YL)propyl]isoxazolo[5,4-B]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a pyrazole ring, an isoxazole ring, and a pyridine ring, making it a highly interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 3-Methyl-6-(1-methyl-1H-pyrazol-4-YL)-N~4~-[3-(3-methyl-1H-pyrazol-1-YL)propyl]isoxazolo[5,4-B]pyridine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrazole and isoxazole intermediates, which are then coupled to form the final product. Industrial production methods may involve the use of advanced catalytic systems and environmentally friendly procedures to optimize yield and reduce waste .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Methyl-6-(1-methyl-1H-pyrazol-4-YL)-N~4~-[3-(3-methyl-1H-pyrazol-1-YL)propyl]isoxazolo[5,4-B]pyridine-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines . Additionally, it is being explored for its potential use in the treatment of various diseases, including cancer and autoimmune disorders .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like nitric oxide and prostaglandin E2, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Compared to other similar compounds, 3-Methyl-6-(1-methyl-1H-pyrazol-4-YL)-N~4~-[3-(3-methyl-1H-pyrazol-1-YL)propyl]isoxazolo[5,4-B]pyridine-4-carboxamide stands out due to its unique combination of pyrazole, isoxazole, and pyridine rings. Similar compounds include other pyrazole derivatives and isoxazole derivatives, which may share some biological activities but differ in their specific molecular targets and mechanisms of action .
Properties
CAS No. |
1174852-42-6 |
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Molecular Formula |
C19H21N7O2 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-methyl-6-(1-methylpyrazol-4-yl)-N-[3-(3-methylpyrazol-1-yl)propyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H21N7O2/c1-12-5-8-26(23-12)7-4-6-20-18(27)15-9-16(14-10-21-25(3)11-14)22-19-17(15)13(2)24-28-19/h5,8-11H,4,6-7H2,1-3H3,(H,20,27) |
InChI Key |
CBDOIXLCKHBZGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCCNC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C |
Origin of Product |
United States |
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